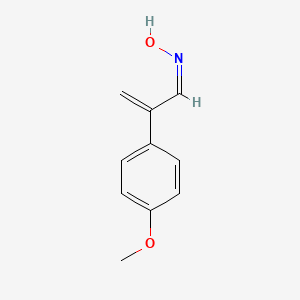

(1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine

説明

(1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine is a conjugated imine derivative featuring a 4-methoxyphenyl substituent and an N-hydroxy group. The Z-configuration of the imine double bond confers distinct electronic and steric properties, influencing its reactivity, stability, and intermolecular interactions.

特性

分子式 |

C10H11NO2 |

|---|---|

分子量 |

177.20 g/mol |

IUPAC名 |

(NZ)-N-[2-(4-methoxyphenyl)prop-2-enylidene]hydroxylamine |

InChI |

InChI=1S/C10H11NO2/c1-8(7-11-12)9-3-5-10(13-2)6-4-9/h3-7,12H,1H2,2H3/b11-7- |

InChIキー |

VJYMSHKHEKKQSS-XFFZJAGNSA-N |

異性体SMILES |

COC1=CC=C(C=C1)C(=C)/C=N\O |

正規SMILES |

COC1=CC=C(C=C1)C(=C)C=NO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine typically involves the condensation of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

化学反応の分析

Types of Reactions

(1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form a nitroso compound.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

(1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of (1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Structural Analogs and Electronic Effects

Key Compounds :

N,N′-((1Z,3Z)-1,4-bis(4-methoxyphenyl)buta-1,3-diene-2,3-diyl)diformamide (23) Structure: Contains two 4-methoxyphenyl groups and a conjugated diene system. Properties: Exhibits strong cytotoxicity (MIC: 0.65–1.12 µM in NCI-60 cell lines) due to extended conjugation and electron-donating methoxy groups enhancing bioactivity .

4-Methoxyphenyl-Substituted Quinazolines (e.g., 6l)

- Structure : Quinazoline derivatives with 4-methoxyphenyl groups at the 2-, 6-, and 8-positions.

- Properties : Electron-donating methoxy groups induce red shifts in emission spectra (ICT character) but reduce emission intensity in polar solvents like DMF .

- Comparison : The target imine’s N-hydroxy group may similarly influence ICT behavior, though its simpler structure could limit π-delocalization compared to quinazolines.

Bis-(4-methoxyphenyl)aminophenyl Chromophores (e.g., A) Structure: Chromophores with bis-(4-methoxyphenyl) donors. Properties: Show blue-shifted λmax (745 nm) compared to dialkylaminophenyl analogs (753 nm), attributed to reduced electron-donating strength of methoxy vs. alkylamino groups . Comparison: The target compound’s imine group may act as a weaker electron acceptor than the chromophore’s aminophenyl system, altering charge-transfer efficiency.

Activity Comparison :

生物活性

(1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine, also known as a derivative of propenimine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for (1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine is . The compound features a hydroxylamine functional group attached to a propenimine backbone, which is substituted with a para-methoxyphenyl group. This structure is crucial for its biological activity, influencing its solubility, stability, and interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that (1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, studies have shown that derivatives of propenimine can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of bacterial cell membranes and inhibition of metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The antioxidant potential of (1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound showed moderate to high antioxidant activity, suggesting its potential role in protecting cells from oxidative stress.

Cytotoxicity Studies

In cytotoxicity assays against human cancer cell lines, including HeLa and MCF-7, (1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine demonstrated selective cytotoxic effects. The compound induced apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| Normal Fibroblasts | >100 |

The biological activity of (1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as xanthine oxidase, which plays a role in oxidative stress.

- Interaction with DNA : Preliminary studies suggest that the compound may intercalate with DNA, leading to disruptions in replication and transcription processes.

- Induction of Apoptosis : The cytotoxic effects observed in cancer cell lines are likely mediated through the activation of apoptotic pathways, including caspase activation.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine revealed that it significantly inhibited biofilm formation in Staphylococcus aureus. The results indicated that the compound could serve as a potential therapeutic agent against biofilm-associated infections.

Study 2: Antioxidant Properties

In another study assessing the antioxidant properties, researchers found that the compound effectively scavenged free radicals and reduced lipid peroxidation in cellular models. These findings suggest its potential application in preventing oxidative damage in various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。